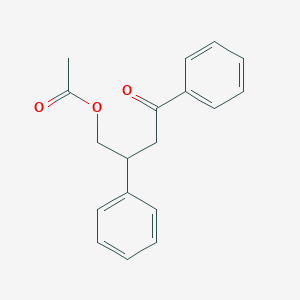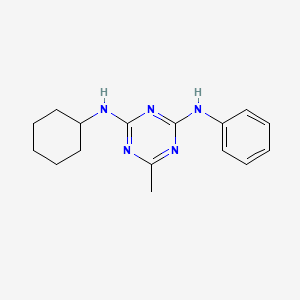
N~2~-Cyclohexyl-6-methyl-N~4~-phenyl-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-Cyclohexyl-6-methyl-N~4~-phenyl-1,3,5-triazine-2,4-diamine is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The structure of this compound includes a triazine ring substituted with cyclohexyl, methyl, and phenyl groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-Cyclohexyl-6-methyl-N~4~-phenyl-1,3,5-triazine-2,4-diamine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction is carried out in a solvent such as dioxane or dichloroethane, often in the presence of a base like sodium carbonate . The reaction conditions usually involve refluxing the solution to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N~2~-Cyclohexyl-6-methyl-N~4~-phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the triazine ring are replaced by nucleophiles such as amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include primary amines, bases like sodium carbonate, and solvents such as dioxane and dichloroethane . The reactions are typically carried out under reflux conditions to ensure complete substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with different amines can yield a variety of substituted triazines with diverse functional groups .
Aplicaciones Científicas De Investigación
N~2~-Cyclohexyl-6-methyl-N~4~-phenyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology and Medicine: It has shown potential antiproliferative activity against certain cancer cell lines, making it a candidate for anticancer drug development.
Industry: The compound is used in the production of herbicides and polymer stabilizers.
Mecanismo De Acción
The mechanism of action of N2-Cyclohexyl-6-methyl-N~4~-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. In the context of its antiproliferative activity, the compound may inhibit key enzymes or signaling pathways involved in cell growth and proliferation . Further research is needed to elucidate the exact molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- **N~2~-Allyl-6-chloro-N~2~-methyl-N~4~
6-Methyl-1,3,5-triazine-2,4-diamine: This compound has similar structural features but lacks the cyclohexyl and phenyl groups.
Propiedades
Número CAS |
192387-82-9 |
|---|---|
Fórmula molecular |
C16H21N5 |
Peso molecular |
283.37 g/mol |
Nombre IUPAC |
2-N-cyclohexyl-6-methyl-4-N-phenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C16H21N5/c1-12-17-15(19-13-8-4-2-5-9-13)21-16(18-12)20-14-10-6-3-7-11-14/h2,4-5,8-9,14H,3,6-7,10-11H2,1H3,(H2,17,18,19,20,21) |
Clave InChI |
IOEULEDUJIRUNK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC(=N1)NC2CCCCC2)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



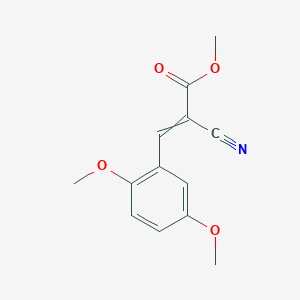
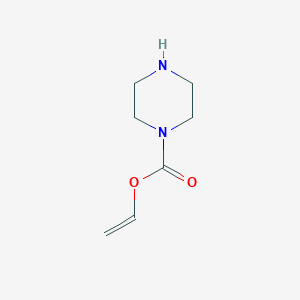
![([1,1'-Biphenyl]-4-yl)-N-(4-chlorophenyl)methanimine N-oxide](/img/structure/B12568358.png)
![6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12568368.png)
![Phosphine, [2-(chloromethyl)phenyl]diphenyl-](/img/structure/B12568370.png)
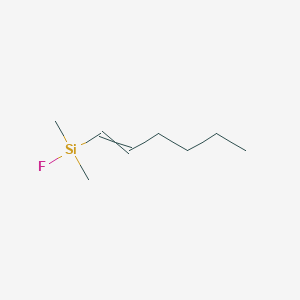
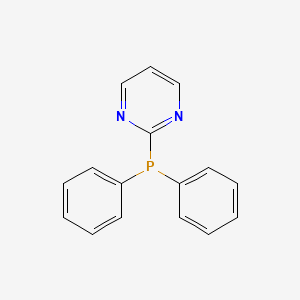
![N'-[4-(1-Hydroxypropan-2-yl)phenyl]-N,N-dimethylurea](/img/structure/B12568382.png)
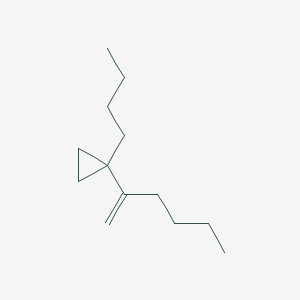
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,6-dioxo-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B12568398.png)
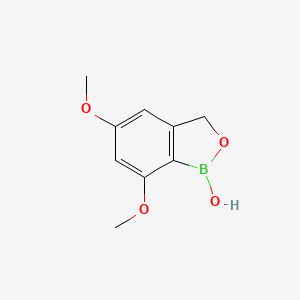
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethoxybenzene)](/img/structure/B12568409.png)
